molecular formula C9H6ClN3 B1282897 4-Chloro-2-(pyridin-3-yl)pyrimidine CAS No. 97603-39-9

4-Chloro-2-(pyridin-3-yl)pyrimidine

Cat. No. B1282897
CAS RN: 97603-39-9
M. Wt: 191.62 g/mol
InChI Key: GGTPNLHGLRPHBE-UHFFFAOYSA-N
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Description

“4-Chloro-2-(pyridin-3-yl)pyrimidine” is a chemical compound with the molecular formula C9H6ClN3 . It is a pyrimidine derivative, which is a class of organic compounds that are widely used in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(pyridin-3-yl)pyrimidine” consists of a pyrimidine ring attached to a pyridine ring via a carbon atom . The pyrimidine ring contains a chlorine atom, hence the name “4-Chloro-2-(pyridin-3-yl)pyrimidine”. The InChI code for this compound is 1S/C9H6ClN3/c10-9-12-5-3-8 (13-9)7-2-1-4-11-6-7/h1-6H .


Physical And Chemical Properties Analysis

“4-Chloro-2-(pyridin-3-yl)pyrimidine” has a molecular weight of 191.62 g/mol . It has a topological polar surface area of 38.7 Ų and a complexity of 165 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Antidiabetic Applications

This compound has shown promise in reducing blood glucose levels, which could be beneficial in the treatment of disorders like hyperglycemia, type 1 diabetes, and other conditions related to elevated plasma blood glucose .

Anticancer Activity

Pyrimidine derivatives, including those related to 4-Chloro-2-(pyridin-3-yl)pyrimidine, have been evaluated for their potential anticancer activities. They are being explored as novel lipoxygenase inhibitors with potential antioxidant properties .

Anti-inflammatory Agents

Recent research developments suggest that pyrimidine analogs, including 4-Chloro derivatives, could serve as effective anti-inflammatory agents with minimal toxicity .

Kinase Inhibition for Cancer Therapy

In medicinal chemistry, derivatives of this compound serve as scaffolds for developing potent kinase inhibitors, which are promising candidates for cancer therapy .

Treatment of Inflammatory Skin Disorders

There is potential for these compounds to be used in innovative treatments for inflammatory skin disorders like atopic dermatitis .

Antimicrobial Applications

The pyrimidine moiety is a common nucleus in the design of pharmaceutical compounds with various medicinal applications, including antimicrobial properties .

Synthesis of Quinazolines

4-Chloro derivatives have been used as starting materials in the synthesis of quinazolines, which are important in pharmaceutical development .

Molecular Docking and SAR Studies

These compounds are involved in molecular docking studies and structure-activity relationship (SAR) analysis to design and synthesize new derivatives with improved pharmacological profiles .

Future Directions

Pyrimidine derivatives like “4-Chloro-2-(pyridin-3-yl)pyrimidine” continue to be of interest in the field of medicinal chemistry due to their biological activities . Future research may focus on improving the synthesis process and exploring the biological activities of these compounds.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-(pyridin-3-yl)pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

4-Chloro-2-(pyridin-3-yl)pyrimidine interacts with its target, CDK2, by inhibiting its activity . This inhibition likely occurs through competitive binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the phosphorylation and activation of downstream proteins .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 normally phosphorylates target proteins to drive the cell cycle forward. This can result in the inhibition of tumor cell proliferation, making 4-Chloro-2-(pyridin-3-yl)pyrimidine a potential anticancer agent .

Result of Action

The result of 4-Chloro-2-(pyridin-3-yl)pyrimidine’s action is the inhibition of cell proliferation, likely due to cell cycle arrest at the G1/S transition . This can lead to apoptosis, or programmed cell death, in tumor cells .

Action Environment

The action of 4-Chloro-2-(pyridin-3-yl)pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other drugs could affect the metabolism of 4-Chloro-2-(pyridin-3-yl)pyrimidine, potentially leading to drug-drug interactions

properties

IUPAC Name

4-chloro-2-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTPNLHGLRPHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544532
Record name 4-Chloro-2-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97603-39-9
Record name 4-Chloro-2-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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